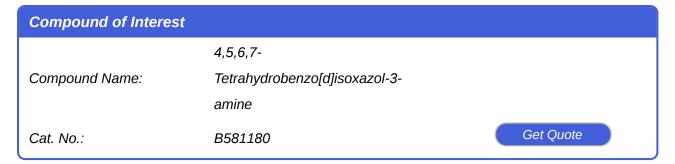


A Head-to-Head Comparison of Synthetic Routes for Oseltamivir Phosphate (Tamiflu®)

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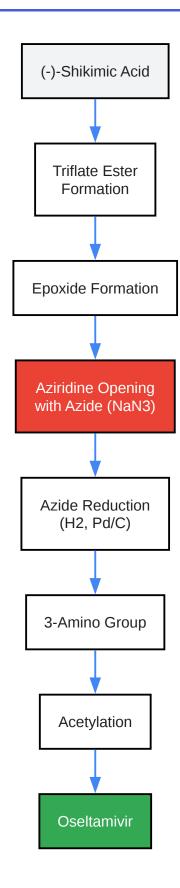


Oseltamivir Phosphate, the active ingredient in Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis has been a subject of intense academic and industrial research, particularly concerning the reliance on shikimic acid, a natural product with variable supply. This guide provides a head-to-head comparison of two prominent synthetic routes: the original Roche industrial synthesis and an alternative developed by the Shibasaki group, which notably avoids the use of potentially hazardous azide intermediates.

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The initial commercial production of Oseltamivir, developed by Gilead Sciences and scaled up by Roche, famously begins with (-)-shikimic acid. A key feature of this route is the stereospecific conversion of an epoxide to an aziridine, followed by the introduction of the azide functionality, which is later reduced to the primary amine found in the final product. While highly optimized and efficient, this pathway's reliance on azide reagents presents safety and handling challenges on an industrial scale.





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Caption: Key transformations in the Roche synthesis of Oseltamivir.



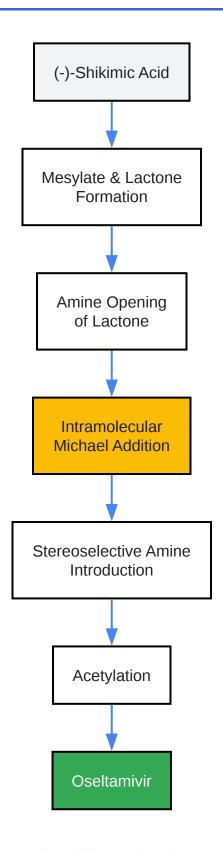
Performance Data: Roche Industrial Synthesis

Parameter	Value	Notes	
Starting Material	(-)-Shikimic Acid	Sourced from Illicium anisatum (Chinese star anise).	
Overall Yield	~30%	Highly optimized over many years of production.	
Key Reagents	Mesyl chloride, Sodium azide (NaN3), H2/Pd-C	The use of sodium azide is a significant safety consideration.	
Number of Steps	~10-12 steps	From shikimic acid to the final API.	
Primary Challenge	Azide Handling	Sodium azide is highly toxic and potentially explosive.	

Route 2: The Shibasaki Azide-Free Synthesis

In response to the challenges of the Roche synthesis, particularly the use of azides, the Shibasaki group developed an alternative route. This approach also starts from (-)-shikimic acid but cleverly avoids azide intermediates altogether. A key step involves the diastereoselective intramolecular Michael addition of an amine to an α,β -unsaturated ester, which establishes the correct stereochemistry for the C3-amino group.





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Caption: Key transformations in the Shibasaki azide-free synthesis.



Performance Data: Shibasaki Azide-Free Synthesis

Parameter	Value	Notes	
Starting Material	(-)-Shikimic Acid	Same starting material as the Roche route.	
Overall Yield	~30%	Comparable to the industrial Roche process.	
Key Reagents	Allylamine, DBU (1,8- Diazabicyclo[5.4.0]undec-7- ene)	Avoids the use of potentially explosive azides.	
Number of Steps	~12 steps	Similar overall step count to the Roche route.	
Primary Advantage	Azide-Free	Eliminates the safety risks associated with azide reagents.	

Head-to-Head Comparison Summary



Metric	Roche Industrial Synthesis	Shibasaki Azide- Free Synthesis	Objective Assessment
Overall Yield	~30%	~30%	Both routes are comparable in overall efficiency.
Safety	Major concern due to sodium azide.	Significantly improved by avoiding azides.	The Shibasaki route offers a clear advantage in safety.
Key Transformation	Azide opening of aziridine.	Intramolecular Michael addition.	Both are elegant chemical transformations.
Atom Economy	Good, but azide use is suboptimal.	Improved by avoiding the N₃ group.	Shibasaki's route is arguably "greener".
Industrial Scalability	Proven at multi-ton scale.	Demonstrated at gram scale.	Roche's route is the established industrial standard.

Experimental Protocols

Key Experiment: Shibasaki's Intramolecular Michael Addition

This procedure details the crucial diastereoselective step that installs the C3-amino group without using an azide.

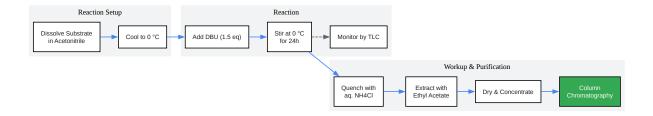
Objective: To synthesize the bicyclic lactam intermediate via an intramolecular Michael addition.

Procedure:

• To a solution of the allylamine-derived substrate (1.0 eq) in acetonitrile (0.05 M) at 0 °C is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).



- The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material (approx. 24 hours).
- Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- The resulting crude product is purified by silica gel column chromatography to afford the desired bicyclic lactam.



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Caption: Experimental workflow for the key Michael addition step.

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